N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)18-14-7-5-13(6-8-14)11-17(21)19-15-3-2-4-16(19)10-9-15/h2-3,5-8,15-16H,4,9-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMBRLMOBVVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functionalization to introduce the acetamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2.1 Anticancer Properties
Research indicates that compounds with similar structures to N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of azabicyclo compounds show promising results against various cancer cell lines, including:
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
2.2 Antimicrobial Activity
This compound and its derivatives have also been investigated for antimicrobial properties. The azabicyclo structure is known to interact with microbial targets effectively, leading to significant inhibition of pathogens such as Plasmodium falciparum and Trypanosoma brucei. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Target Pathogen | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-Azabicyclo-nonane derivative | P. falciparum NF54 | 0.023 | >100 |
| 2-Azabicyclo-nonane derivative | T. brucei STIB900 | 0.095 | 62.90 |
The selectivity and potency of these compounds are influenced by their structural conformations, indicating potential for further development as antimicrobial agents .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of azabicyclo derivatives in vitro using MTT assays across multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of azabicyclo derivatives against protozoan parasites, revealing promising results that support their use in treating infectious diseases .
Mechanism of Action
The mechanism of action of N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Structural Analogues with 8-Azabicyclo[3.2.1]octane Derivatives
Maraviroc Analogues (M1 and M2)
- Structure : M1 (N-[(1S)-3-{(3-exo)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl]-2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetamide) shares the 8-azabicyclo[3.2.1]octane core but incorporates a tetrazine-modified phenylacetamide and a triazole-substituted bicyclo system. M2 adds a polyether chain, enhancing solubility .
- Activity : Designed for bioorthogonal tethering to enhance GPCR (e.g., CCR5) binding, M1/M2 highlight the role of substituents in modulating receptor affinity .
3β-Aminotropane Arylamide Derivatives
- Structure: Derivatives like N-[8-(aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide replace acetamide with naphthamide and introduce a benzyl group at the 3β position .
8-Methylsulfonyl Derivatives
- Structure: 2-(2-fluorophenoxy)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide replaces the oxoethyl linker with a sulfonyl group and fluorophenoxy side chain .
Non-Bicyclic Analogues with Acetamide Moieties
Piperazine-Based Acetamide (Compound 4)
- Structure : N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide features a piperazine ring instead of a bicyclo system .
- Activity : Piperazine’s flexibility may improve pharmacokinetic properties, as seen in its modulation of paclitaxel (PTX) absorption .
Benzimidazole Derivatives
- Structure: Compounds like N-(1H-benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide use benzimidazole as a heterocyclic scaffold .
- Activity : These derivatives target glucose uptake and α-glucosidase, indicating divergent biological applications compared to bicyclo-acetamide systems .
Biological Activity
N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane moiety, which is known for its interactions with various biological targets. The molecular formula is , with a molar mass of approximately 284.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 284.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound is believed to interact with several neurotransmitter systems, particularly:
- Opioid Receptors : The compound has been studied for its affinity towards mu-opioid receptors, which are crucial in pain modulation and reward pathways. Research indicates that it may act as a selective antagonist, potentially mitigating side effects associated with opioid therapies .
- Serotonin Transporters : Preliminary studies suggest that derivatives of this compound may affect serotonin reuptake mechanisms, influencing mood and anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:
- Cancer Cell Lines : The compound showed cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .
- Neuroprotective Effects : In neuronal cultures, the compound demonstrated protective effects against oxidative stress-induced cell death, suggesting potential applications in neurodegenerative diseases .
Case Studies
A notable case study involved the use of this compound in animal models:
- Animal Model for Depression : In a rodent model of depression, administration of the compound resulted in significant reductions in despair behaviors as measured by the forced swim test. The effective dose was noted at 5 mg/kg .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Effect |
|---|---|
| Mu-opioid receptor antagonism | Pain relief without addiction |
| Neuroprotective properties | Reduced neuronal damage |
| Anticancer activity | Cytotoxicity in cancer cells |
Q & A
Q. What are the critical considerations for synthesizing N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide, and how can structural purity be ensured?
- Methodological Answer : Synthesis involves multi-step optimization, including:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to stabilize intermediates .
- Analytical Validation : Use 1H/13C NMR to confirm bicyclic system integrity and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification. Purity ≥95% is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What pharmacological activities are associated with the compound’s structural motifs (e.g., 8-azabicyclo[3.2.1]octene)?
- Methodological Answer : The bicyclic system confers potential neuroprotective and anticholinergic properties. Key assays include:
- In vitro acetylcholinesterase inhibition (Ellman’s method, IC50 determination).
- Molecular docking against muscarinic receptors (PDB IDs: 5CXK, 6OIJ) to predict binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer : Contradictions often arise from stereochemical variability or assay conditions . Strategies include:
- Cross-Validation : Compare data from structurally similar compounds (e.g., N-(4-ethylphenyl)-2-sulfanylacetamide analogs) using standardized assays (e.g., fixed ATP concentration in kinase inhibition) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying QSAR models to identify outliers due to substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) .
Q. What advanced strategies optimize yield in multi-step syntheses of bicyclic acetamide derivatives?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or Ru-based catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Implement continuous-flow systems for exothermic reactions (e.g., amide coupling) to improve scalability .
Q. How can computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In silico Tools : Use SwissADME to calculate topological polar surface area (TPSA; ideal range: 60–90 Ų for CNS penetration) and CYP450 inhibition profiles .
- MD Simulations : Assess hydrolysis susceptibility of the acetamide group in simulated gastric fluid (pH 1.2–3.0) .
Critical Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
